2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid belongs to the class of substituted thiourea derivatives. While specific information about its source and classification within scientific research is limited in the provided papers, its structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry and materials science. []
2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a heterocyclic organic compound characterized by a benzothiazole ring system. This compound is notable for its potential applications in medicinal chemistry and biological research. It is classified under the broader category of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and selectivity. Temperature, pH, and solvent choice are critical factors influencing the success of the synthesis.
The molecular structure of 2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid can be described using its chemical formula and a molecular weight of approximately g/mol.
The compound features a fused bicyclic structure that includes both thiazole and benzene moieties.
The compound can undergo various chemical reactions typical of carboxylic acids and amines:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological profiles.
The mechanism by which 2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid exerts its effects is linked to its ability to interact with biological targets such as enzymes or receptors. This interaction can lead to various therapeutic effects depending on the specific application:
Relevant data indicate that the compound possesses unique properties that make it suitable for various applications in scientific research.
2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid has several important applications:
Research continues into optimizing its use in drug development and understanding its mechanisms of action in biological systems.
The synthesis of 2-(phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (IUPAC: 2-(phenylamino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid, CAS: 40440-19-5) leverages both classical cyclocondensation and advanced decyclization strategies. The core benzothiazole structure (C8H9NO2S) is typically constructed via acid-catalyzed cyclocondensation of substituted cyclohexanone derivatives with thiourea reagents, yielding the saturated 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold with the carboxylic acid moiety at the C4 position [2] [9]. A significant advancement involves the intramolecular decyclization of 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids using acetic anhydride, which enables precise installation of the 2-(phenylamino) group at the thiazole C2 position. This method achieves moderate yields (58-65%) but provides exceptional regiocontrol over N-phenyl substitution [5].
Microwave-assisted synthesis has emerged as a key innovation, reducing reaction times from hours to minutes while improving yields to >80% for carboxylated intermediates. This technique facilitates rapid generation of analogs for structure-activity relationship (SAR) studies [6]. Additionally, one-pot multicomponent reactions incorporating aldehydes, thioureas, and α-haloketones allow simultaneous introduction of diverse substituents at C2, C4, and N-phenyl positions, enabling library synthesis of >30 derivatives in a single optimization campaign [6].
Table 1: Comparative Synthetic Approaches
Method | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Acid-catalyzed cyclization | Thiourea, HCl, reflux, 8h | 45-55 | Simple setup, scalable |
Decyclization approach | Acetic anhydride, 110°C, 3h | 58-65 | Regioselective N-phenyl installation |
Microwave-assisted | MW irradiation, solvent-free, 15 min | 80-88 | Rapid synthesis, high purity |
One-pot multicomponent | Aldehyde/thiourea/α-haloketone, RT, 2h | 70-75 | Diverse substituent incorporation |
Strategic modification of the N-phenyl group and tetrahydrobenzothiazole core profoundly influences target affinity and pharmacokinetic properties. Electron-withdrawing substituents (e.g., 4-NO₂, 4-CF₃) on the phenyl ring enhance analgesic activity by 3.5-fold compared to unsubstituted analogs, as demonstrated in hot-plate assays where 4-NO₂ derivatives exhibited 89% latency increase versus 25% for the parent compound [5]. Conversely, electron-donating groups (4-OCH₃, 4-CH₃) improve aqueous solubility (logP reduction from 2.8 to 1.9) but reduce membrane permeability in Caco-2 models [3].
Saturation of the benzothiazole ring system (4,5,6,7-tetrahydro vs aromatic) significantly modifies conformational flexibility and bioactivity profiles. The partially saturated derivative (C14H14N2O2S, MW: 274.34 g/mol) demonstrates superior analgesic potency (ED₅₀ = 12 mg/kg) compared to its aromatic counterpart (ED₅₀ = 28 mg/kg) due to enhanced binding pocket complementarity in COX-2 inhibition assays [5]. Introduction of alkyl chains at C4 (replacing carboxylic acid) markedly decreases anti-tubercular activity against M. tuberculosis H37Ra (MIC >128 µg/mL vs 16 µg/mL for carboxylic acid derivative), confirming the critical role of the carboxyl group for target engagement [6].
Table 2: Substituent Effects on Biological Activity
Modification Site | Key Substituents | Biological Impact | Physicochemical Change |
---|---|---|---|
Phenyl para-position | -NO₂, -CF₃ | ↑↑ Analgesic activity (89% latency) | ↓ Solubility, logP +0.7 |
Phenyl para-position | -OCH₃, -CH₃ | ↓ Analgesic activity (22% latency) | ↑ Solubility, logP -0.9 |
C4 position | -COOH | MIC = 16 µg/mL (anti-tubercular) | Enables salt formation |
C4 position | -COOCH₃ | MIC >128 µg/mL (anti-tubercular) | ↑ LogP, membrane permeability |
Benzothiazole saturation | Tetrahydro vs aromatic | ↑↑ COX-2 selectivity (IC₅₀ 0.8 µM vs 5.2 µM) | ↑ Molecular flexibility |
Replacement of the carboxylic acid functionality with amide linkers (CONHR) or urea variants (NHCONR) generates derivatives with distinct target selectivity profiles. Amide-linked derivatives synthesized via carbodiimide-mediated coupling with aliphatic amines exhibit enhanced anti-tubercular activity (MIC: 2-8 µg/mL against MDR-TB strains) due to improved cell wall penetration, outperforming both the carboxylic acid precursor (MIC: 16 µg/mL) and urea analogs (MIC: 32-64 µg/mL) [6]. Molecular docking confirms amide derivatives form additional H-bonds with Mtb DprE1 enzyme (binding energy: -9.2 kcal/mol vs -6.8 kcal/mol for carboxylic acid form) [6].
Urea-linked analogs, constructed via reaction with isocyanates, demonstrate superior activity in metabolic disease targets. These derivatives inhibit branched-chain α-keto acid dehydrogenase kinase (BCKDK) with IC₅₀ values of 0.15 µM, attributed to optimal positioning in the ATP-binding pocket. This represents a 12-fold improvement over amide-linked counterparts (IC₅₀: 1.8 µM) in diabetes and NASH models [7]. Crucially, amide linkers provide greater metabolic stability (t₁/₂ > 6h in liver microsomes) compared to ureas (t₁/₂ ≈ 2h), though urea linkers enable extended hydrogen bonding networks with protein targets [5] [7].
Hybrid linker strategies incorporating both amide and urea motifs in "molecular stitching" approaches yield dual-action inhibitors with balanced potency (e.g., anti-TB IC₅₀: 4.2 µM; BCKDK IC₅₀: 0.9 µM). These chimeric molecules maintain drug-like properties (cLogP: 2.1-3.8; TPSA: 85-110 Ų) while enabling polypharmacology [6] [7].
Table 3: Linker Comparison in Lead Derivatives
Linker Type | Representative Structure | Target Affinity (IC₅₀/MIC) | Key Advantage |
---|---|---|---|
Carboxylic acid | Parent compound (C14H14N2O2S) | MIC: 16 µg/mL (anti-TB) | Synthetic accessibility |
Amide (CONH-nPr) | 4-(n-Propylcarbamoyl) derivative | MIC: 4 µg/mL (anti-TB) | ↑ Cell penetration, metabolic stability |
Urea (NHCONEt) | 4-(N-Ethylureido) variant | BCKDK IC₅₀: 0.15 µM | ↑ H-bonding with kinase ATP site |
Hybrid linker | Amide-urea bifunctional derivative | Dual IC₅₀: 4.2 µM/0.9 µM | Balanced polypharmacology |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7